5-(tert-butylamino)-N'-hydroxypyridine-2-carboximidamide
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Overview
Description
5-(tert-butylamino)-N’-hydroxypyridine-2-carboximidamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butylamino group and a hydroxypyridine carboximidamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-butylamino)-N’-hydroxypyridine-2-carboximidamide typically involves the reaction of pyridine-2-carboximidamide with tert-butylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of 5-(tert-butylamino)-N’-hydroxypyridine-2-carboximidamide may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced technologies, such as flow microreactors, can enhance the sustainability and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(tert-butylamino)-N’-hydroxypyridine-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield amine derivatives.
Substitution: The tert-butylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized compounds.
Scientific Research Applications
5-(tert-butylamino)-N’-hydroxypyridine-2-carboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(tert-butylamino)-N’-hydroxypyridine-2-carboximidamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets are subjects of ongoing research, but preliminary studies suggest that it may modulate key signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
Terbutaline: A compound with a similar tert-butylamino group, used as a bronchodilator.
Salbutamol: Another bronchodilator with structural similarities.
Adrenaline: Shares some functional groups but has different pharmacological effects.
Uniqueness
What sets 5-(tert-butylamino)-N’-hydroxypyridine-2-carboximidamide apart from these compounds is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-(tert-butylamino)-N'-hydroxypyridine-2-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-10(2,3)13-7-4-5-8(12-6-7)9(11)14-15/h4-6,13,15H,1-3H3,(H2,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEYWIWVWMVWFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=CN=C(C=C1)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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